7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline" is a derivative of tetrahydroisoquinoline, which is a structural motif commonly found in a variety of natural products and pharmaceuticals. The trifluoromethoxy group at the 7-position is of particular interest due to its potential to enhance the biological activity and physicochemical properties of the molecule .
Synthesis Analysis
The synthesis of trifluoromethyl-containing tetrahydroisoquinolines has been explored in various studies. A one-pot synthesis approach has been developed to create 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, which are closely related to the target compound. This method involves a three-step process that optimizes the preparation of these compounds, and it has been shown to be effective in producing novel derivatives with a tertiary substituent . Additionally, enantiomerically pure 1-trifluoromethyl-tetrahydroisoquinoline alkaloids have been synthesized using a stereoselective intramolecular Pictet-Spengler reaction, demonstrating the feasibility of introducing the trifluoromethyl group into the tetrahydroisoquinoline scaffold .
Molecular Structure Analysis
The molecular structure of related trifluoromethyl-containing quinoline derivatives has been studied, although not specifically for the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline. For instance, the reaction of tetrafluoro(phenyl)phosphorane with a quinoline derivative has been shown to yield a complex with an N→P coordinate bond, providing insights into the potential reactivity and bonding patterns of quinoline structures with electron-withdrawing groups such as trifluoromethyl .
Chemical Reactions Analysis
The presence of the trifluoromethyl group in quinoline derivatives has been associated with various chemical reactions. For example, novel quinoline derivatives with nitric oxide releasing properties have been synthesized, indicating that the trifluoromethyl group can coexist with functionalities that release biologically active molecules . This suggests that the 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline could potentially be modified to incorporate additional reactive groups for targeted chemical reactions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into quinoline derivatives has been shown to confer good physicochemical properties, such as stability to light and good solubility in aqueous solutions . These properties are crucial for the development of pharmaceutical agents, as they can affect the drug's bioavailability and stability. The trifluoromethyl group is also known for its ability to enhance the lipophilicity and metabolic stability of compounds, which could be beneficial for the pharmacokinetic profile of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
Antimalarial Drug Design
- 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant potential in antimalarial drug design. The trifluoromethyl substitution, in particular, has enhanced the antimalarial response of many endochin-like quinolones (ELQs) against Plasmodium-resistant strains and for in vivo models. This substitution is crucial for generating selective and potent novel ELQs, indicating a promising direction for new antimalarial drugs to combat emergent resistance (Romero, 2019).
Biological Evaluation for Therapeutic Use
- The compound has been synthesized and biologically evaluated as part of a series of peroxisome proliferators-activated receptor (PPAR) gamma agonists. These evaluations demonstrate potential therapeutic applications in reducing plasma glucose and triglyceride levels, as seen in animal models, suggesting potential for use in diabetes treatment (Azukizawa et al., 2008).
Therapeutic Potential in Various Diseases
- Tetrahydroisoquinoline derivatives, including 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, have been identified for their therapeutic potential in a range of diseases. This includes various forms of cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showing the versatility of this chemical structure in drug development (Singh & Shah, 2017).
Analgesic and Anti-Inflammatory Effects
- Research indicates that certain tetrahydroisoquinoline derivatives exhibit significant analgesic and anti-inflammatory effects. This suggests potential medical applications of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline in developing non-narcotic analgesics for various types of pain and inflammation (Rakhmanova et al., 2022).
Safety And Hazards
Future Directions
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .
properties
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOCMPUZNOIHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622679 |
Source
|
Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
199678-30-3 |
Source
|
Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.